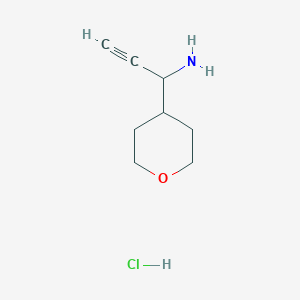![molecular formula C11H9ClF3N3O2S B1435936 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile CAS No. 1823194-83-7](/img/structure/B1435936.png)
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of this compound involves several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Further reactions lead to the formation of the final product .Molecular Structure Analysis
The molecular formula of this compound is C8H4ClF3N2 . It contains a pyridine ring with a trifluoromethyl group and a chloro group attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chlorination, reduction, and deprotection . The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound is a white to yellowish crystalline low melting solid . Its boiling point is predicted to be 245.7±35.0 °C, and its density is predicted to be 1.429±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Conformational and Molecular Structures
A study by Percino et al. (2016) investigated the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, highlighting their photophysical properties and frontier orbitals through single crystal X-ray diffraction (SCXRD) analyses. The research focused on understanding the effects of solvent polarity, molecular structure, and molecular interactions on self-assembly behaviors of compounds similar in structure to the one you're interested in. This study contributes to the fundamental understanding of how these chemical structures interact with light and their potential applications in materials science (Percino et al., 2016).
Synthesis and Properties of Novel Compounds
The synthesis and properties of novel compounds containing pyridine and sulfone moieties were explored in a study by Liu et al. (2013). The research detailed the creation of new diamines containing pyridine and trifluoromethylphenyl groups, leading to the development of fluorinated polyamides. These materials demonstrated remarkable solubility, thermal stability, and mechanical properties, indicating their potential use in advanced material applications (Liu et al., 2013).
Green Metric Evaluation of Synthesis Processes
A modified synthesis of an intermediate utilized in the production of Dexlansoprazole was described by Gilbile et al. (2017), showcasing an improvement in green chemistry metrics. This research emphasized the environmental and efficiency benefits of optimized synthesis routes for compounds involving pyridine and sulfonyl components, providing a framework for more sustainable chemical manufacturing processes (Gilbile et al., 2017).
Heterocyclic Synthesis
Fadda et al. (2012) detailed the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This work showcases the versatility of pyridine and nitrile-based compounds in synthesizing a wide array of heterocyclic structures, expanding the toolkit available for the development of pharmaceuticals and agrochemicals (Fadda et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2S/c1-18(2)6-8(4-16)21(19,20)10-9(12)3-7(5-17-10)11(13,14)15/h3,5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAFDFIDMIQQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



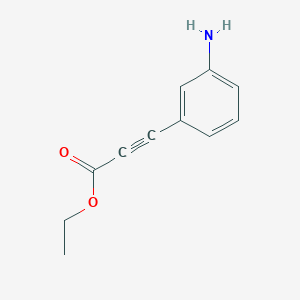
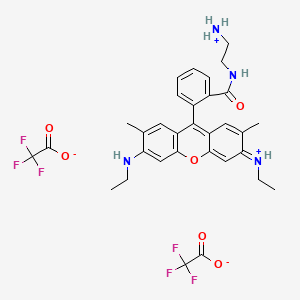
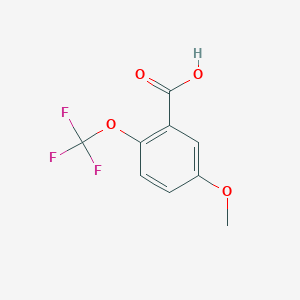
![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)
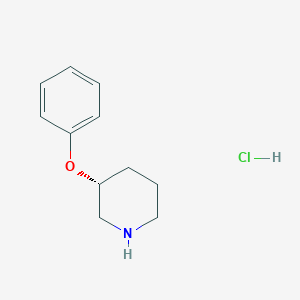
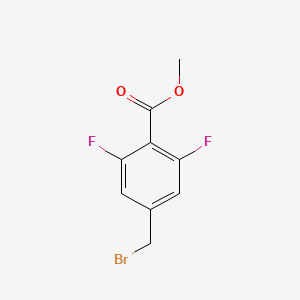
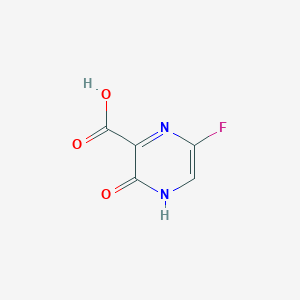
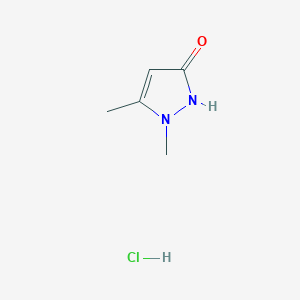
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)
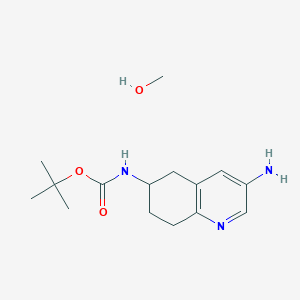
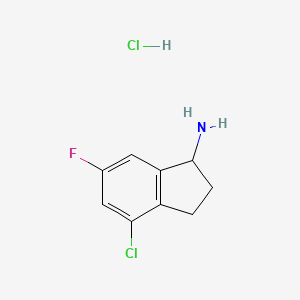
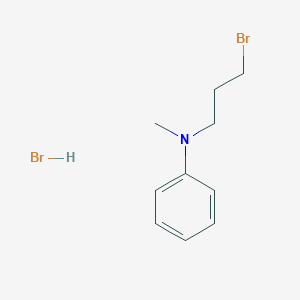
![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)
